Product packaging for 2,3,4,5,6-pentahydroxy-N-[3-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propyl-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl]amino]propyl]hexanamide(Cat. No.:CAS No. 86303-22-2)

2,3,4,5,6-pentahydroxy-N-[3-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propyl-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl]amino]propyl]hexanamide

Cat. No.: B134356
CAS No.: 86303-22-2
M. Wt: 878.1 g/mol
InChI Key: ZWEVPYNPHSPIFU-UHFFFAOYSA-N
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Description

Contextualization of Detergents in Biological Systems Research

Biological membranes are complex lipid bilayers that house a diverse array of proteins crucial for cellular functions such as signal transduction, transport, and energy exchange fishersci.comtocris.comsigmaaldrich.com. Integral membrane proteins are embedded within or span these lipid bilayers, held in place by hydrophobic interactions tocris.comsigmaaldrich.com. To study these proteins, they must be extracted from the membrane and maintained in a soluble, functional, and native state tocris.comchem960.comnih.govsigmaaldrich.comnih.gov. Detergents serve as essential agents in this process, effectively replacing the native phospholipid bilayer environment sigmaaldrich.com.

The selection of an appropriate detergent is critical, as different detergents possess varying abilities to solubilize membranes, disrupt protein-protein interactions, and maintain protein stability and activity fishersci.comfishersci.comnih.govthegoodscentscompany.comatamanchemicals.com. Detergents are broadly classified based on the ionic character of their hydrophilic head group: ionic (anionic or cationic), non-ionic, and zwitterionic ereztech.comfishersci.comchem960.comfishersci.atCurrent time information in Yavapai County, US..

Table 1: General Classification and Characteristics of Detergents

Detergent TypeHead Group ChargeKey CharacteristicsTypical Applications
IonicNet positive or negative chargeStrong denaturing agents; disrupt protein-protein interactions; effective at membrane disruption ereztech.comfishersci.comfishersci.at.Cell lysis, protein denaturation for SDS-PAGE fishersci.comfishersci.at.
Non-ionicUnchargedGenerally non-denaturing; primarily disrupt lipid-lipid and lipid-protein interactions; mild solubilization ereztech.comfishersci.comfishersci.atCurrent time information in Yavapai County, US..Isolation of active membrane proteins, maintenance of native protein structure fishersci.comfishersci.at.
ZwitterionicBoth positive and negative charges with zero net chargeIntermediate properties between ionic and non-ionic; often non-denaturing; can break protein-protein interactions while maintaining protein native state fishersci.comfishersci.atCurrent time information in Yavapai County, US.wikipedia.orgwikipedia.org.Solubilization of organelles and inclusion bodies, 2D gel electrophoresis, chromatography, mass spectrometry wikipedia.org.

Classification of BigCHAP within Zwitterionic Detergent Chemistry

N,N-Bis[3-(D-gluconamido)propyl]cholamide, commonly known as BigCHAP, is a synthetic detergent that has found significant utility in biochemical research. Structurally, BigCHAP is a derivative of cholic acid, a naturally occurring bile acid fishersci.ieinnexscientific.comlgcstandards.com. While many bile acid derivatives, such as CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) and CHAPSO (3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate), are classified as zwitterionic detergents due to their distinct positive and negative charges that result in a net zero charge fishersci.comCurrent time information in Yavapai County, US.wikipedia.orgwikipedia.org, BigCHAP is consistently categorized as a non-ionic detergent atamanchemicals.comfishersci.ieinnexscientific.comlgcstandards.comwikipedia.orgncats.ioymilab.comcephamls.com.

Despite its non-ionic classification, BigCHAP is often discussed in the context of zwitterionic detergents like CHAPS and CHAPSO because of their shared bile acid backbone and similar applications in gentle membrane protein solubilization fishersci.cawikipedia.org. BigCHAP is considered a non-ionic analog of CHAPS and CHAPSO, characterized by significantly reduced electrostatic interactions, which makes it particularly suitable for applications like anion exchange chromatography where such interactions could interfere fishersci.cawikipedia.org.

BigCHAP possesses a gluconamide (B1216962) polar group and a cholic acid hydrophobic group innexscientific.comymilab.comcephamls.com. Its properties, including a relatively high Critical Micelle Concentration (CMC) and low UV absorbance, make it advantageous for various biochemical assays and protein determination atamanchemicals.cominnexscientific.comymilab.comcephamls.comnih.gov.

Table 2: Key Physicochemical Properties of BigCHAP

PropertyValueReference
Full NameN,N-Bis[3-(D-gluconamido)propyl]cholamide fishersci.ieinnexscientific.comwikipedia.orgcephamls.com
Molecular FormulaC₄₂H₇₅N₃O₁₆ fishersci.ieinnexscientific.comncats.iocephamls.comfishersci.canih.govbiosynth.com
Molecular Weight878.06 - 878.1 g/mol fishersci.ieinnexscientific.comncats.iocephamls.comfishersci.canih.govbiosynth.com
Critical Micelle Concentration (CMC)2.9 mM; also reported as 3.4 mM (at 25°C) fishersci.ieinnexscientific.comncats.ioymilab.comcephamls.comwikipedia.org
Aggregation Number10 nih.govncats.iofishersci.cawikipedia.org
FormFine colorless crystals ncats.io
SolubilityWater soluble wikipedia.orgncats.io
UV AbsorbanceLow atamanchemicals.cominnexscientific.comymilab.comcephamls.comnih.gov
Dialysis RemovalEasily removed by dialysis atamanchemicals.comymilab.comcephamls.comnih.gov

A related compound, Deoxy-BigCHAP (N,N-Bis[3-(D-gluconamido)propyl]deoxycholamide), is also a non-ionic detergent with similar applications, possessing a deoxycholic acid moiety instead of cholic acid atamanchemicals.comfishersci.iewikipedia.orgncats.ioymilab.comnih.govsigmaaldrich.cnlabsolu.ca. Deoxy-BigCHAP has a CMC of 1.1-1.4 mM and an aggregation number of 8-16, and is also easily removed by dialysis atamanchemicals.comfishersci.iewikipedia.orgncats.ioymilab.comnih.govlabsolu.ca.

Historical Development and Academic Significance of BigCHAP in Research Applications

The synthesis of BigCHAP was first reported by L.M. Hjelmeland and colleagues in 1983 fishersci.iewikipedia.orgsigmaaldrich.com. This development introduced a new class of non-ionic detergents featuring a gluconamide polar group, offering researchers a valuable tool for membrane biochemistry fishersci.iesigmaaldrich.com. The design aimed to provide a homogeneous non-ionic detergent with properties conducive to the solubilization of biological systems fishersci.ielgcstandards.com.

BigCHAP's academic significance stems from its utility in solubilizing membrane proteins while largely preserving their native structure and function, a critical requirement for various downstream biochemical and biophysical studies tocris.comchem960.comnih.govsigmaaldrich.comnih.gov. Its mild, non-denaturing nature makes it suitable for isolating active membrane proteins and studying their interactions fishersci.comfishersci.at.

Early applications of BigCHAP included the extraction of opioid receptors from neuroblastoma or glyoma hybrid cells, as well as its use in studies involving adenylate cyclase and acetyltransferase atamanchemicals.cominnexscientific.comymilab.comcephamls.comnih.gov. It has also been employed for solubilizing chromophores and stabilizing enzymes in diagnostic analyses and biochemical assays atamanchemicals.cominnexscientific.comymilab.comcephamls.comnih.gov. Furthermore, BigCHAP has been investigated for its potential in protein purification via hydrophobic interaction displacement chromatography fishersci.ie.

In the context of gene therapy, BigCHAP showed initial promise as a transduction-enhancing agent fishersci.ietcichemicals.com. However, research revealed inconsistencies in results obtained from different commercial preparations of BigCHAP, leading to the discovery that an impurity, later identified as Syn3, was the actual bioactive compound responsible for enhancing transgene expression tcichemicals.com. This highlights the importance of detergent purity and the careful characterization of commercial reagents in research fishersci.comtcichemicals.com.

Despite this particular nuance in its gene therapy application, BigCHAP continues to be a relevant detergent in membrane protein research due to its favorable properties, such as its ability to retain residual amounts of native lipid and maintain moderate stability and ion channel function of certain integral membrane proteins, as demonstrated in studies with the Torpedo californica nicotinic acetylcholine (B1216132) receptor guidetopharmacology.org. Its low UV absorbance also makes it advantageous for spectrophotometric protein determination atamanchemicals.cominnexscientific.comymilab.comcephamls.comnih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H75N3O16 B134356 2,3,4,5,6-pentahydroxy-N-[3-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propyl-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl]amino]propyl]hexanamide CAS No. 86303-22-2

Properties

IUPAC Name

2,3,4,5,6-pentahydroxy-N-[3-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propyl-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl]amino]propyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H75N3O16/c1-21(24-7-8-25-32-26(18-30(52)42(24,25)3)41(2)11-10-23(48)16-22(41)17-27(32)49)6-9-31(53)45(14-4-12-43-39(60)37(58)35(56)33(54)28(50)19-46)15-5-13-44-40(61)38(59)36(57)34(55)29(51)20-47/h21-30,32-38,46-52,54-59H,4-20H2,1-3H3,(H,43,60)(H,44,61)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEVPYNPHSPIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)N(CCCNC(=O)C(C(C(C(CO)O)O)O)O)CCCNC(=O)C(C(C(C(CO)O)O)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H75N3O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396983
Record name BIGCHAP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

878.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86303-22-2
Record name BIGCHAP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5,6-pentahydroxy-N-[3-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propyl-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl]amino]propyl]hexanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Physicochemical Properties and Micellar Self Assembly of Bigchap

Molecular Architecture and Amphipathic Nature of BigCHAP

BigCHAP (N,N-Bis(3-(D-gluconamido)propyl)cholamide) possesses a molecular formula of C42H75N3O16 and a molecular weight of 878.1 g/mol . nih.govchemscene.comscbt.comcephamls.com A related compound, Deoxy-BigCHAP (N,N-Bis[3-(D-gluconamido)propyl]deoxycholamide), has a molecular formula of C42H75N3O15 and a molecular weight of 862.1 g/mol . nih.govCurrent time information in Yavapai County, US. Both BigCHAP and Deoxy-BigCHAP are classified as non-ionic detergents. scbt.comnih.gov

The defining characteristic of BigCHAP, like other detergents, is its amphipathic nature. This means it contains both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. Specifically, BigCHAP and Deoxy-BigCHAP are based on a cholic acid backbone, with gluconamide (B1216962) polar groups attached. The cholic acid derivative provides the hydrophobic portion, while the bis-gluconamidopropyl moiety contributes the hydrophilic character. In aqueous solutions, the polar head groups of these molecules interact with water molecules through hydrogen bonds, while their hydrophobic tails aggregate to minimize contact with water. This dual nature enables detergents to form organized spherical structures known as micelles.

Thermodynamics and Kinetics of BigCHAP Micellization

The self-assembly of BigCHAP monomers into micelles is a critical phenomenon governed by thermodynamic and kinetic principles.

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The Critical Micelle Concentration (CMC) is a fundamental property of detergents, representing the concentration above which monomers spontaneously self-assemble into micelles. Below the CMC, detergent molecules exist primarily as free monomers in solution. Once the CMC is reached, any additional detergent added to the solution will primarily contribute to the formation of more micelles.

The CMC of BigCHAP and Deoxy-BigCHAP varies slightly:

CompoundCMC (mM)Reference
BigCHAP3.4 nih.gov
Deoxy-BigCHAP1.1-1.4 scbt.com

The determination of CMC can be achieved through various experimental methods, including surface tension measurements, conductivity measurements, and fluorescence spectroscopy. chemscene.com

Several factors can influence the CMC of a surfactant. Generally, an increase in the hydrophobicity of the surfactant tends to lower the CMC. The presence of bulky hydrophilic or hydrophobic groups can make it more difficult for monomers to incorporate into the micelle, thereby increasing the CMC.

Aggregation Number and Micellar Structural Characteristics of BigCHAP

The aggregation number of a micelle refers to the average number of detergent monomers that constitute a single micellar aggregate. For BigCHAP and its derivative, the aggregation number is relatively small compared to many other detergents.

CompoundAggregation NumberReference
BigCHAP10 nih.gov
Deoxy-BigCHAP8-16 (approximately 10) scbt.com

Detergents with smaller aggregation numbers, such as BigCHAP, typically form more spherical micelles. Micelles are dynamic structures where detergent monomers are in constant and rapid exchange with free monomers in the surrounding solution. In these aggregates, the hydrophilic head groups are oriented outwards, interacting with the aqueous environment, while the hydrophobic tails are sequestered inwards, forming the core of the micelle.

Environmental Modulators of BigCHAP Micellization Behavior

The micellization behavior of BigCHAP can be modulated by environmental factors such as temperature and ionic strength.

The effect of temperature on CMC can be complex and depends on the specific surfactant. For many surfactants, increasing temperature can initially decrease the CMC, but at very high temperatures, it may increase again. This is because micelle formation is driven by a balance of hydrophobic interactions (which strengthen with temperature up to a point) and the hydration of hydrophilic groups (which can decrease at higher temperatures). For non-ionic detergents like BigCHAP, the CMC generally tends to increase with higher temperatures. This suggests that for non-ionic surfactants, the increased kinetic energy of monomers at higher temperatures may disfavor micelle formation, or the dehydration of hydrophilic groups promotes micellization, but at very high temperatures, the structured water around the head groups becomes destabilized, leading to an increase in CMC.

Ionic strength, typically modulated by the addition of salts, significantly influences the micellization of ionic detergents by reducing electrostatic repulsion between charged head groups, which generally leads to a lower CMC. chemscene.com However, for non-ionic detergents such as BigCHAP, the impact of ionic strength on micelle dynamics and CMC is considerably less pronounced. The micellar size of non-ionic detergents is generally poorly affected by changes in ionic strength, and their CMC is also minimally influenced in media with high ionic strength. This distinction highlights BigCHAP's utility in applications where consistent micellar properties are required across varying salt concentrations.

Temperature Effects on BigCHAP Micellar Formation

Interfacial Activity and Reduction of Surface Tension by BigCHAP

BigCHAP, as a surfactant, exhibits significant interfacial activity, meaning it preferentially adsorbs at interfaces, such as air-water or oil-water interfaces. This adsorption leads to a reduction in the interfacial tension, a critical property for its applications. Surfactants like BigCHAP decrease the surface tension of water, facilitating the wetting and spreading of liquids.

The ability of BigCHAP to significantly lower interfacial tension and promote the solubilization of hydrophobic substances is a key aspect of its utility. By forming micelles, BigCHAP can encapsulate hydrophobic compounds within its nonpolar core, effectively solubilizing them in aqueous environments. This property is particularly valuable in biological research for the extraction and solubilization of membrane proteins, which are often embedded in hydrophobic lipid bilayers dojindo.comscbt.com. The detergent interacts with the hydrophobic sites of these proteins, allowing them to be dispersed and studied in an aqueous solution without denaturation or inactivation dojindo.comscbt.com.

Furthermore, BigCHAP's distinct molecular interactions enable the effective stabilization of colloidal systems. Its capacity to modulate surface tension and promote molecular aggregation is pivotal in optimizing interfacial dynamics, making it a versatile agent in diverse formulations.

Bigchap Mediated Solubilization and Extraction of Biological Macromolecules

Cellular Disruption and Release of Intracellular Components by BigCHAP

Chemical Lysis Protocols Employing BigCHAP

Chemical lysis is a fundamental step in molecular biology and biochemistry, enabling the release of intracellular components for subsequent analysis. BigCHAP and Deoxy-BigCHAP are effective non-ionic surfactants frequently incorporated into lysis buffers for this purpose. These detergents function by dissolving or disrupting cellular membranes, allowing the extraction of target macromolecules.

Lysis protocols typically involve resuspending cell pellets in a lysis reagent containing the detergent, followed by an incubation period, often on ice, to facilitate membrane breakdown and protect proteins from degradation. Subsequently, centrifugation is performed to separate insoluble cellular debris from the soluble lysate containing the desired biological macromolecules.

Deoxy-BigCHAP has been specifically employed in the solubilization of microsomal cysteine-S-conjugate N-acetyltransferase from pig kidney. This solubilization was a crucial prerequisite for the subsequent partial purification of the enzyme through anion-exchange chromatography. This highlights the utility of BigCHAP family detergents in preparing samples for complex purification procedures, ensuring the integrity and activity of the target proteins.

Application of Deoxy-BigCHAP in Antigen and Nucleic Acid Extraction

Deoxy-BigCHAP's properties make it a valuable tool in the extraction of various biological macromolecules, including antigens and nucleic acids. Its non-ionic nature and ability to effectively solubilize membranes without harsh denaturation are key advantages dojindo.co.jp.

In the context of nucleic acid extraction, Deoxy-BigCHAP is listed as a suitable non-ionic detergent for use in compositions designed for DNA and RNA extraction, including from challenging samples such as fixed paraffin-embedded tissue samples. It has also been applied in protocols for isolating DNA from plant tissues. The use of such detergents in nucleic acid extraction protocols aims to disrupt cell membranes and release nucleic acids, which can then be purified for downstream applications.

Deoxy-BigCHAP has been utilized for protein extraction and nucleic acid sample preparation more broadly, demonstrating its versatility across different types of biological macromolecule isolation dojindo.co.jp.

Forensic Applications in Antigen Extraction

A significant application of Deoxy-BigCHAP in forensic science is its role in the extraction of antigens from biological samples. Research has demonstrated Deoxy-BigCHAP to be a highly effective reagent for isolating ABH antigens from blood stains. This was particularly noted in studies utilizing the enzyme-linked immunosorbent assay (ELISA) technique for blood grouping dojindo.com.

The efficacy of Deoxy-BigCHAP in this context significantly advanced the use of the ABH blood group system in personal identification within forensic investigations dojindo.com. Its ability to efficiently extract these antigens from aged or compromised samples, such as blood stains, is crucial for obtaining reliable results in forensic analysis.

Furthermore, Deoxy-BigCHAP has been selected as a solubilizer in the development of sensitive and specific sandwich ELISA protocols for the detection of human seminal gamma-glutamyl transpeptidase (gamma-GTP) in stains. This application is vital for semen identification in forensic samples, showcasing Deoxy-BigCHAP's utility in preparing samples for the detection of specific forensic markers.

Analytical and Preparative Applications of Bigchap in Protein Science

Biophysical Characterization of Proteins in BigCHAP Solutions

Spectrophotometric Advantages of BigCHAP for Protein Quantitation

One of the notable advantages of BIGCHAP in protein science is its low absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. dojindo.com This characteristic is particularly beneficial for monitoring ongoing chemical reactions or protein-protein binding studies using UV/Vis spectroscopy, as it minimizes interference with the absorbance signals of proteins, which typically absorb at 280 nm due to aromatic amino acids. wikipedia.org Other detergents, such as CHAPS and CHAPSO, also share this property, making them suitable for applications where low UV absorbance is crucial. wikipedia.org The low UV absorbance of BIGCHAP allows for more accurate spectrophotometric determination of protein concentration in solutions containing the detergent. dojindo.com

Assessing Protein Stability and Aggregation Propensity in the Presence of BigCHAP

Maintaining protein stability and preventing aggregation are critical challenges in protein research, especially when working with membrane proteins that are often prone to denaturation and aggregation outside their native lipid environment. nih.govnih.gov Detergents play a key role in solubilizing membrane proteins and can influence their stability and aggregation state. nih.govresearchgate.net

Studies investigating the behavior of membrane proteins in the presence of different detergents have shown varying effects on protein stability and aggregation. For instance, in a study examining the nicotinic acetylcholine (B1216132) receptor (nAChR), BIGCHAP was found to retain residual amounts of native lipid after purification, contributing to moderate stability and ion channel function compared to non-lipid analog detergents like LDAO and Octyl Glucoside (OG), which showed significant increases in aggregation and loss of function upon native lipid depletion. nih.gov However, compared to lipid-analog detergents such as CHAPS, FC-12, and sodium cholate, which maintained stability and supported ion channel function, BIGCHAP showed considerably more aggregation in electron microscopy data. nih.gov

The effectiveness of BIGCHAP in preventing aggregation and denaturation during purification processes has also been noted, suggesting its utility in maintaining the integrity of protein surfaces. evitachem.com The choice of detergent, including BIGCHAP, is crucial as inappropriate use can affect the native fold of membrane proteins and their interactions with other proteins or antibodies. researchgate.net

Advanced Biophysical Methods for Studying Protein-Detergent Interactions

Understanding the interactions between proteins and detergents is essential for optimizing protein solubilization, purification, and characterization. Various biophysical methods are employed to study these interactions and assess the behavior of proteins in detergent-containing systems. nih.govnih.govuni.luchembase.cnacs.org

Fluorescence Recovery After Photobleaching (FRAP) in BigCHAP-Containing Lipidic Cubic Phases

Fluorescence Recovery After Photobleaching (FRAP) is a technique used to study the mobility and diffusion of fluorescently labeled molecules within a sample. nih.govresearchgate.netwikipedia.orgcreative-biostructure.com In the context of membrane protein research, FRAP can be applied to assess the diffusion of proteins reconstituted into lipidic cubic phases (LCPs) containing detergents like BIGCHAP. nih.govresearchgate.net LCPs are membrane-mimetic matrices that can be used for membrane protein crystallization. nih.govresearchgate.net Protein diffusion within the LCP matrix is crucial for successful crystallization, and FRAP can measure this diffusion rate. nih.govresearchgate.netformulatrix.com A high protein mobile fraction and a fast diffusion rate in LCP, as measured by FRAP, often correlate with known crystallization conditions. researchgate.net While the specific application of FRAP with BIGCHAP in LCP is mentioned in the context of assessing protein diffusion in membrane-mimetic environments for crystallization, detailed experimental data using BIGCHAP were not found in the provided snippets. nih.govresearchgate.net However, FRAP in LCP is a developed assay for prescreening crystallization conditions for membrane proteins. nih.govformulatrix.com

Challenges, Advancements, and Future Perspectives in Bigchap Research

Variability and Purity Considerations in Commercial BigCHAP Preparations

Commercial preparations of BigCHAP have historically presented challenges due to inconsistencies in their composition, leading to variable experimental outcomes. Research has revealed that the perceived "active ingredient" in some BigCHAP preparations was, in fact, an impurity resulting from the manufacturing process nih.gov. These impurities, identified as byproducts, contributed to the observed biological effects, thereby compromising the reproducibility of studies relying on less pure BigCHAP formulations nih.gov.

Implications of Contaminants (e.g., Syn3 Precursor) on Experimental Reproducibility

A notable contaminant identified in commercial BigCHAP preparations is Syn3, a polyamide excipient nih.gov. Syn3 (N-[3-cholamidopropyl]-N-[3-lactobionamidopropyl)]cholamide) (PubChem CID: 166177237) was found to be the actual component responsible for enhancing viral transgene expression in the urothelium, a function initially attributed to BigCHAP itself nih.govnih.gov. Studies demonstrated that more purified BigCHAP preparations failed to achieve the same level of vector-mediated transduction, while the presence of Syn3, or its related forms like Syn3-Lac and Syn3-Mel, conferred this enhancing ability nih.govnewdrugapprovals.org. This highlights a critical issue in experimental reproducibility, where the biological activity observed might be due to an unintended contaminant rather than the primary compound under investigation. The discovery of Syn3's role subsequently led to the development of modified forms, such as a more soluble version synthesized by substituting lactobionic acid for gluconic acid, further underscoring the impact of these impurities on research and development nih.gov.

Rational Design and Optimization of BigCHAP Application Conditions

The effective application of BigCHAP in research hinges on a rational design of experimental conditions, considering its properties as a detergent. BigCHAP's primary utility lies in its ability to solubilize membrane proteins, a crucial step for their purification, crystallization, and functional analysis nih.govsigmaaldrich.com. For a detergent to be suitable for isolating membrane proteins, it must possess several key characteristics: sufficient protein solubilization capability without denaturing or inactivating the proteins, no interference with protein activities, stability (e.g., no precipitation at 4°C), appropriate critical micelle concentration (CMC) and micelle size, minimal absorption in the UV region (facilitating protein determination), and non-toxicity nih.govnih.gov. BigCHAP meets several of these criteria, with a CMC of approximately 2.9-3.4 mM and an aggregation number of 10 nih.govnih.gov. Its low UV absorption and ease of removal by dialysis are particularly advantageous for downstream applications nih.govfishersci.ca.

Exploration of BigCHAP Derivatives and Their Unique Research Utility

The investigation into BigCHAP has led to the exploration of its derivatives, which offer distinct research utilities. The most prominent derivative is Deoxy-BigCHAP, or N,N-Bis[3-(D-gluconamido)propyl]deoxycholamide (PubChem CID: 446320) nih.govuni.lu.

Table 1: Key Properties of BigCHAP and Deoxy-BigCHAP

PropertyBigCHAPDeoxy-BigCHAP
Chemical Name N,N-Bis(3-D-gluconamidopropyl)cholamideN,N-Bis[3-(D-gluconamido)propyl]deoxycholamide
PubChem CID 9919170446320
Molecular Formula C42H75N3O16C42H75N3O15
Molecular Weight 878.06 g/mol 862.1 g/mol
CMC 2.9-3.4 mM nih.govnih.gov1.1-1.4 mM nih.govbiosynth.com
Aggregation Number 10 nih.gov8-16 biosynth.com

Deoxy-BigCHAP, a non-ionic detergent with a deoxycholic acid and gluconamide (B1216962) polar group, shares many desirable characteristics with BigCHAP, including low UV absorbance and ease of dialysis nih.govfishersci.calgcstandards.com. It has been extensively used for membrane solubilization and has found specific applications in the extraction of opioid receptors from neuroblastoma or glyoma hybrid cells, as well as in studies involving adenylate cyclase and acetyltransferase nih.govnih.govlgcstandards.com. Furthermore, Deoxy-BigCHAP has been employed in protein crystallography as an additive to improve crystal quality, as seen in studies of AmtB from Escherichia coli. Its inhibitory effect on certain enzymes, such as PUR esterase, when interacting with water-insoluble substrates, highlights its role in probing enzyme-substrate interactions.

BigCHAP's Role in Modulating Biological Membrane Permeability

BigCHAP, by virtue of its detergent properties, plays a significant role in modulating the permeability of biological membranes. Its amphipathic nature allows it to interact with the hydrophobic regions of lipid bilayers, leading to their disruption and increased permeability nih.govuni.lu.

Biochemical Mechanisms of Permeabilization

The mechanism of membrane permeabilization by BigCHAP involves its ability to insert into and solubilize the lipid bilayer. As a detergent, BigCHAP forms micelles above its CMC, and these micelles can effectively extract lipids from cell membranes nih.govnih.gov. This process can lead to the formation of pores or disruptions in the membrane, thereby increasing its permeability. Studies have shown that BigCHAP can selectively permeabilize the plasma membrane while leaving intracellular membranes intact, a property valuable for isolating cellular components cephamls.com. However, at higher concentrations, BigCHAP can cause partial denaturation of membrane proteins and may negatively impact the stability and function of sensitive proteins like the nicotinic acetylcholine (B1216132) receptor (nAChR).

Applications in Enhancing Molecular Translocation Across Membranes

The membrane-permeabilizing properties of BigCHAP and its related compounds have been leveraged to enhance the translocation of molecules across biological membranes. For instance, the micelles formed by polyamide detergents like BigCHAP have been shown to increase the permeability of the urothelium, facilitating the transfer of drugs or genes nih.gov. The impurity Syn3, initially associated with BigCHAP, was specifically identified for its ability to enhance viral transduction in vivo, demonstrating its utility in gene delivery applications nih.gov. Beyond viral vectors, derivatives like Deoxy-BigCHAP have been used to investigate fundamental molecular transport processes, such as ammonia (B1221849) transport across bacterial membranes. Furthermore, the purification of components like the ER membrane protein complex (EMC) using Deoxy-BigCHAP has shed light on how these complexes act as "molecular tethers" between intracellular compartments, facilitating the efficient transport of large molecules and even viruses (e.g., SV40) between organelles.

Q & A

Basic Research Questions

Q. How should researchers design reproducible experiments to investigate Bigchap's chemical properties?

  • Methodological Answer : Follow standardized protocols outlined in academic journals, such as Biochemistry (Moscow) and Beilstein Journal of Organic Chemistry. Include:

  • Materials & Methods : Specify sources of Bigchap, purity criteria, and instrumentation (e.g., NMR, HPLC) to ensure reproducibility .
  • Statistical Design : Predefine sample sizes, controls, and statistical tests (e.g., ANOVA, regression) to minimize bias .
  • Data Presentation : Use tables for quantitative results (e.g., reaction yields, spectroscopic data) and figures for trends (e.g., kinetic curves) .

Q. What frameworks guide the formulation of hypothesis-driven research questions about Bigchap?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. For example:

  • "How does Bigchap's molecular structure (Intervention) influence its binding affinity (Outcome) compared to analogs (Comparison) in enzyme assays (Population)?" .

Q. How can researchers conduct a systematic literature review on Bigchap's reported applications?

  • Methodological Answer :

  • Database Selection : Use ISI, Scopus, and PubMed with keywords like "Bigchap AND (synthesis OR mechanism)".
  • Inclusion/Exclusion Criteria : Filter studies by experimental validity (e.g., peer-reviewed journals, controlled trials) .
  • Gap Analysis : Identify contradictions in reported data (e.g., conflicting IC50 values) for further investigation .

Advanced Research Questions

Q. What strategies resolve contradictions in Bigchap's biochemical data across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies and apply heterogeneity tests (e.g., I² statistic) to assess variability .
  • Experimental Replication : Reproduce key studies under controlled conditions, noting variables like solvent polarity or temperature .
  • Cross-Validation : Use orthogonal techniques (e.g., X-ray crystallography vs. molecular docking) to verify results .

Q. How can Bigchap's interactions with biological targets be modeled computationally while ensuring validity?

  • Methodological Answer :

  • Algorithm Selection : Compare force fields (e.g., AMBER vs. CHARMM) for molecular dynamics simulations, citing parameter sources .
  • Validation Metrics : Benchmark predictions against experimental data (e.g., binding constants) and report RMSD values .
  • Ethical Data Use : Adhere to API terms when accessing proprietary databases (e.g., PubChem) and document data provenance .

Q. What interdisciplinary approaches address Bigchap's role in complex systems (e.g., metabolic networks)?

  • Methodological Answer :

  • Systems Biology : Integrate omics data (transcriptomics, metabolomics) to map Bigchap's pathways using tools like KEGG or Reactome .
  • Machine Learning : Train models on high-throughput screening data to predict Bigchap's off-target effects, ensuring dataset diversity to avoid overfitting .
  • Ethical Compliance : Anonymize human-derived data and comply with GDPR/HIPAA if clinical samples are used .

Methodological Best Practices

  • Data Management : Store raw datasets in FAIR-compliant repositories (e.g., Zenodo) with metadata describing Bigchap's batch numbers and experimental conditions .
  • Reproducibility : Submit detailed protocols to platforms like *Protocols.io * and include step-by-step videos for complex techniques (e.g., crystallization) .
  • Conflict Reporting : Disclose funding sources and potential biases in publications, per ICMJE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.